molecular formula C12H12N2O4 B1223115 7-Hydroxynalidixic acid CAS No. 3759-18-0

7-Hydroxynalidixic acid

Cat. No. B1223115
CAS RN: 3759-18-0
M. Wt: 248.23 g/mol
InChI Key: FRJDYPGZHOEEKU-UHFFFAOYSA-N
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Description

Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : HNA is rapidly absorbed and hydroxylated from nalidixic acid and is primarily excreted in urine. Studies have shown that there is no significant accumulation of HNA during treatment with nalidixic acid, indicating its effective metabolism and excretion (Ferry, Cuisinaud, Pozet, Zech, & Sassard, 1981).

  • Spectrofluorimetric Studies : The interaction of HNA with γ-cyclodextrin has been investigated through fluorescence spectroscopy. This research has led to the development of a fluorimetric method for determining HNA concentration in γ-cyclodextrin aqueous solutions, enhancing the understanding of its chemical properties (Durán-Merás, de la Peña, Salinas, & Cáceres, 1997).

  • Analytical Methods for Detection : Various methods have been developed for the determination of HNA in biological samples, such as trout muscle tissue. These methods often involve high-performance liquid chromatography (HPLC) and have improved the efficiency and accuracy of detecting HNA and related compounds (Merás, Díaz, López, & Cáceres, 2000).

  • Metabolism in Different Species : The metabolism of nalidixic acid into HNA has been observed to vary across different animal species. This has implications for understanding how various organisms process and respond to this compound (Harvey & Edelson, 1977).

  • Implications in Neurological Research : Although not directly related to HNA, research on similar compounds, such as 7-nitroindazole, has shown potential in protecting against neurological damage in models of Parkinson's disease, which may open avenues for exploring HNA's role in similar contexts (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).

properties

CAS RN

3759-18-0

Product Name

7-Hydroxynalidixic acid

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18)

InChI Key

FRJDYPGZHOEEKU-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O

Other CAS RN

3759-18-0

synonyms

7-(hydroxymethyl)nalidixic acid
7-hydroxymethylnalidixic acid
7-hydroxynalidixic acid
7-hydroxynalidixic acid, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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